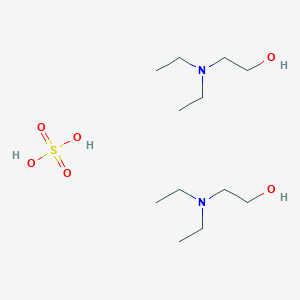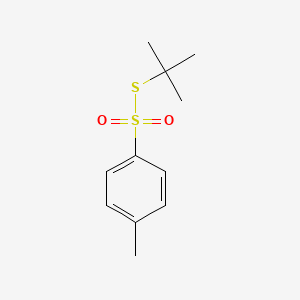![molecular formula C11H15CuN2Na5O14S B12798131 copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate CAS No. 87731-78-0](/img/structure/B12798131.png)
copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate is a complex chemical compound with a variety of applications in scientific research and industry. This compound is known for its unique properties and versatility, making it a valuable substance in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate involves multiple steps. The process typically begins with the reaction of ethylenediaminetetraacetic acid (EDTA) with formaldehyde and sodium hydroxide. This reaction forms a complex that is then reacted with copper sulfate to produce the final compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and controlled conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to optimize the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of copper.
Reduction: Reduction reactions can convert the copper ions in the compound to lower oxidation states.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce copper(II) complexes, while reduction reactions may yield copper(I) complexes .
Aplicaciones Científicas De Investigación
Copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate has numerous applications in scientific research, including:
Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions.
Biology: Employed in biochemical assays to study enzyme activities and metal ion interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then be used in various applications. The molecular targets and pathways involved include interactions with metal ions and enzymes, affecting their activity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Tetrasodium ethylenediaminetetraacetate: Another chelating agent with similar properties but different metal ion affinities.
Ethylenediaminetetraacetic acid tripotassium salt dihydrate: Used in similar applications but with different solubility and stability characteristics.
Uniqueness
Copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate is unique due to its specific combination of ligands and metal ions, providing distinct properties that make it suitable for specialized applications in research and industry .
Propiedades
Número CAS |
87731-78-0 |
|---|---|
Fórmula molecular |
C11H15CuN2Na5O14S |
Peso molecular |
609.80 g/mol |
Nombre IUPAC |
copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate |
InChI |
InChI=1S/C10H16N2O8.CH2O.Cu.5Na.H2O4S.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;1-2;;;;;;;1-5(2,3)4;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);1H2;;;;;;;(H2,1,2,3,4);1H2/q;;+2;5*+1;;/p-7 |
Clave InChI |
KKBICIVIAVHOOL-UHFFFAOYSA-G |
SMILES canónico |
C=O.C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[OH-].[O-]S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


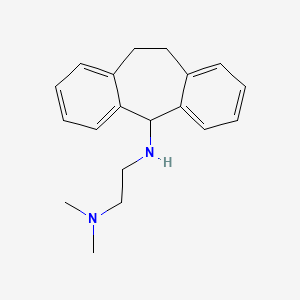


![trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B12798067.png)
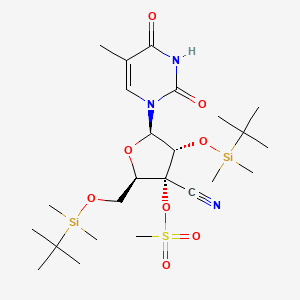
![2-Phenylbenzo[cd]indole](/img/structure/B12798071.png)
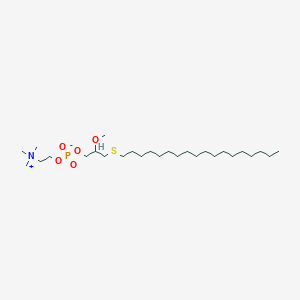
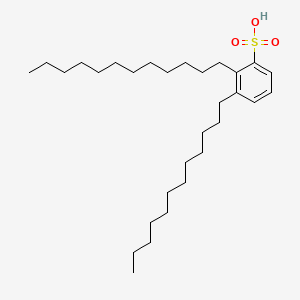
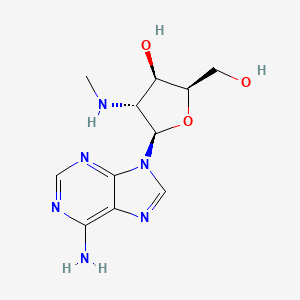
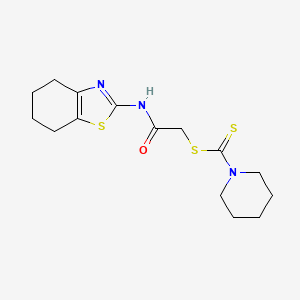
![3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid](/img/structure/B12798104.png)
![3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12798110.png)
